
dTDP-4-dehydro-6-deoxy-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-4-dehydro-6-deoxy-D-galactose is a TDP sugar having 4-dehydro-6-deoxy-D-galactose as the sugar fragment. It derives from a dTDP-D-galactose. It is a conjugate acid of a dTDP-4-dehydro-6-deoxy-D-galactose(2-).
4, 6-Dideoxy-4-oxo-dTDP-D-glucose, also known as dTDP-4-oxo-6-deoxy-D-glucose or dTDP-KDG, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. 4, 6-Dideoxy-4-oxo-dTDP-D-glucose is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 4, 6-dideoxy-4-oxo-dTDP-D-glucose is primarily located in the cytoplasm. 4, 6-Dideoxy-4-oxo-dTDP-D-glucose can be biosynthesized from dTDP-D-galactose.
Scientific Research Applications
Biosynthesis and Enzymatic Function
Biosynthetic Pathways
dTDP-4-dehydro-6-deoxy-D-galactose plays a significant role in the biosynthesis of various unusual deoxyamino sugars found in the O-antigens of certain bacteria and in the S-layers of Gram-positive bacteria. Its synthesis involves a series of enzymatic reactions, including the action of transferases, dehydratases, isomerases, aminotransferases, and transacetylases (Pföstl et al., 2008).
Enzyme Studies and Mechanisms
The enzyme dTDP-glucose 4,6-dehydratase, crucial for converting dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, has been studied to understand its catalytic mechanism. Insights into this enzymatic process contribute to a deeper understanding of dehydratase functions in various biosynthetic pathways (Allard et al., 2002).
Biotechnological Applications
Production of Unusual Sugars
dTDP-4-dehydro-6-deoxy-D-galactose is instrumental in the production of key sugar intermediates for the economical synthesis of diverse classes of unusual sugars, which are components in various antibiotics. This has implications in biotechnological and pharmaceutical fields (Kharel et al., 2004).
Metabolic Engineering for Novel Compounds
Utilizing metabolic engineering techniques in Escherichia coli, researchers have explored the synthesis of novel flavonoid glycosides using intermediates like dTDP-4-dehydro-6-deoxy-D-galactose. This approach opens avenues for creating new compounds with potential biological activities (Yoon et al., 2012).
Structural and Chemical Analysis
Structural Characterization
The structural analysis of enzymes like QdtB, involved in the biosynthesis pathway of dTDP-4-dehydro-6-deoxy-D-galactose, provides crucial insights into the substrate specificity and active site configuration. Such analyses are fundamental in understanding the biochemical properties of these enzymes (Thoden et al., 2009).
Quantum Mechanics/Molecular Mechanics Simulations
The detailed mechanism of dTDP-glucose 4,6-dehydratase, crucial in the biotransformation process involving dTDP-4-dehydro-6-deoxy-D-galactose, has been investigated through advanced simulation techniques. This provides a theoretical basis for understanding the enzyme's function at a molecular level (Ma, Dong, & Liu, 2014).
properties
CAS RN |
7132-58-3 |
|---|---|
Product Name |
dTDP-4-dehydro-6-deoxy-D-galactose |
Molecular Formula |
C16H24N2O15P2 |
Molecular Weight |
546.31 g/mol |
IUPAC Name |
[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8+,9-,10-,12+,13-,15?/m1/s1 |
InChI Key |
PSXWNITXWWECNY-SRPWTXKTSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
Canonical SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O |
physical_description |
Solid |
synonyms |
dTDP-6-deoxy-D-xylo-4-hexulose dTDP-DXH thymidine diphosphate-6-deoxy-D-xylo-4-hexulose thymidine diphosphate-6-deoxy-xylo-4-hexulose thymidine diphosphate-6-deoxy-xylo-4-hexulose, alpha-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




isoquinolyl)amine](/img/structure/B1203996.png)
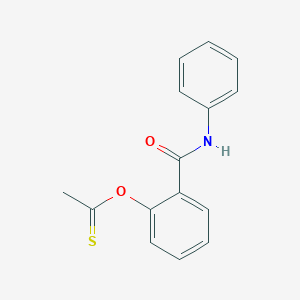
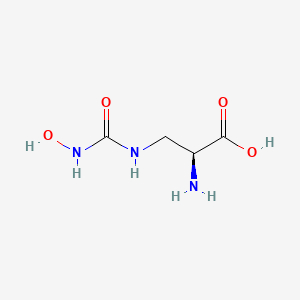
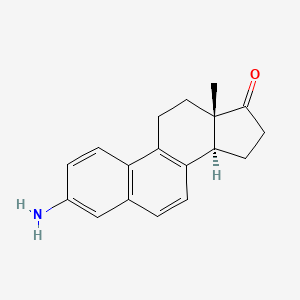
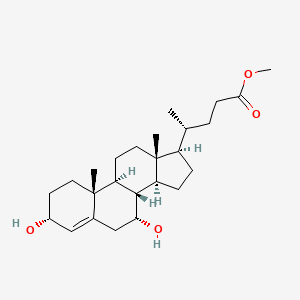
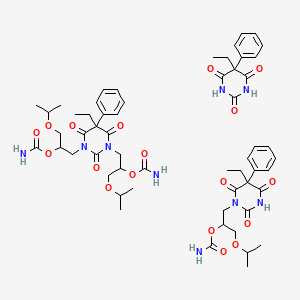
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
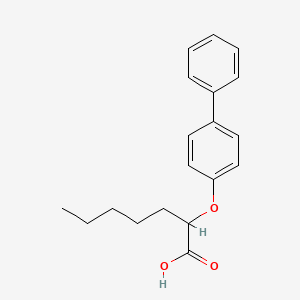



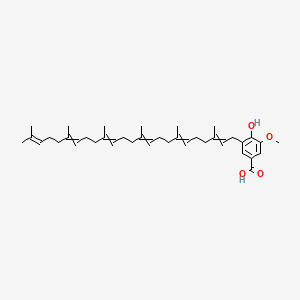
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)